sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate
CAS No.: 1049743-38-5
Cat. No.: VC16199853
Molecular Formula: C13H15NaO4
Molecular Weight: 258.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049743-38-5 |
|---|---|
| Molecular Formula | C13H15NaO4 |
| Molecular Weight | 258.24 g/mol |
| IUPAC Name | sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate |
| Standard InChI | InChI=1S/C13H14O3.Na.H2O/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16;;/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15);;1H2/q;+1;/p-1/b10-8+;; |
| Standard InChI Key | FCHWTCFJPQOCCJ-PIHABLKOSA-M |
| Isomeric SMILES | C1CC2=CC=CC=C2C(/C(=C/C(=O)[O-])/C1)O.O.[Na+] |
| Canonical SMILES | C1CC2=CC=CC=C2C(C(=CC(=O)[O-])C1)O.O.[Na+] |
Introduction
Structural Characteristics and Molecular Identity
Core Chemical Architecture
The compound features a 6,7,8,9-tetrahydro-5H-benzo annulene ring system conjugated to an α,β-unsaturated carboxylate group (Figure 1). Key structural attributes include:
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Stereochemistry: The (2E)-configuration stabilizes the conjugated enone system, enhancing electronic delocalization across the annulene-carboxylate framework .
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Hydrate Form: Crystallographic studies reveal water molecules coordinating with the sodium ion, forming a stable trihydrate complex.
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Tautomerism: The 5-hydroxy group participates in keto-enol tautomerism, influencing hydrogen-bonding networks in biological matrices .
Table 1: Molecular Descriptors
Synthetic Methodologies
Multi-Step Organic Synthesis
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Wittig Olefination: (3-Carboxypropyl)triphenylphosphonium bromide reacts with 5-hydroxybenzo annulen-6-carbaldehyde to form the α,β-unsaturated intermediate .
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Catalytic Hydrogenation: Pd/C-mediated reduction under H₂ atmosphere saturates exocyclic double bonds .
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Intramolecular Cyclization: Polyphosphoric acid promotes annulation at 130°C, forming the benzo annulene core .
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Luche Reduction: Chemoselective reduction of the enone system using CeCl₃·7H₂O/NaBH₄ yields the allylic alcohol .
Table 2: Critical Reaction Parameters
| Step | Conditions | Yield (%) |
|---|---|---|
| Wittig Olefination | NaHMDS, THF, -78°C to RT | 78 |
| Hydrogenation | 10% Pd/C, EtOAc, 1 atm H₂ | 92 |
| Cyclization | PPA, 130°C, 6 h | 85 |
Analytical Characterization
Spectroscopic Fingerprints
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¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.1 Hz, 2H, H-2/H-3), 6.85 (d, J = 15.9 Hz, 1H, H-α), 4.12 (m, 1H, H-5), 2.75–1.95 (m, 8H, aliphatic H) .
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IR (KBr): 3420 cm⁻¹ (O-H), 1685 cm⁻¹ (C=O), 1595 cm⁻¹ (C=C).
Biological Activity and Pharmacological Profile
NMDA Receptor Antagonism
NCS-382 demonstrates potent NMDA receptor inhibition (IC₅₀ = 0.34 µM) via competitive displacement of [³H]MK-801 from the phencyclidine binding site . This activity modulates calcium influx, reducing excitotoxicity in cortical neurons .
CaMKIIα Stabilization
Biophysical assays (SPR, ITC) reveal high-affinity binding (Kd = 52 nM) to CaMKIIα's hub domain, stabilizing its inactive conformation . This dual NMDA/CaMKIIα targeting underlies its neuroprotective effects in:
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Ischemic Stroke Models: 50% reduction in infarct volume at 10 mg/kg i.p. (p < 0.01 vs. vehicle) .
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Alzheimer's Disease: Aβ₂₅–₃₅-induced tau hyperphosphorylation inhibited by 67% (10 µM, 24 h) .
Table 3: Preclinical Efficacy Data
| Model | Dose/Concentration | Effect Size |
|---|---|---|
| Middle Cerebral Artery Occlusion | 10 mg/kg i.p. | 50.2 ± 3.1% infarct reduction |
| Primary Cortical Neurons + Aβ₂₅–₃₅ | 10 µM | 67.4% ↓ pTau (S396) |
Structure-Activity Relationship (SAR) Insights
Substituent Effects on Binding Affinity
Systematic modifications of the phenyl ring (C-1 to C-3 positions) reveal:
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C-2 Halogenation: Bromine (Ki = 0.052 µM) > iodine (0.053 µM) > chlorine (0.055 µM) > fluorine (0.11 µM) .
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Hydrophobic Extensions: Styryl groups at C-1 enhance CaMKIIα binding 12-fold vs. parent compound (Kd = 4.3 nM) .
Blood-Brain Barrier Permeation
LogP = -1.2 and PSA = 74.6 Ų facilitate MCT1-mediated transport (CNS penetration ratio = 0.85) .
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